molecular formula C17H17NO5 B5805254 N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B5805254
M. Wt: 315.32 g/mol
InChI Key: VZKDVJXJGUXPBL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide is an organic compound that features a benzodioxole ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Acylation Reaction: The benzodioxole intermediate is then acylated with 3,4-dimethoxyphenylacetic acid using reagents such as acetic anhydride or acetyl chloride under acidic conditions.

    Amidation: The final step involves the conversion of the acylated product to the amide using ammonia or an amine source.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: The compound can be used in the development of organic electronic materials due to its conjugated structure.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and dimethoxyphenyl groups can facilitate binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-phenylacetamide
  • N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)acetamide
  • N-(1,3-benzodioxol-5-yl)-2-(3,4-dihydroxyphenyl)acetamide

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide is unique due to the presence of both benzodioxole and dimethoxyphenyl groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-20-13-5-3-11(7-15(13)21-2)8-17(19)18-12-4-6-14-16(9-12)23-10-22-14/h3-7,9H,8,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKDVJXJGUXPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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